Benzoic acid, 2-[(chloroacetyl)phenylamino]-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 2-[(chloroacetyl)phenylamino]-, methyl ester is an organic compound with the molecular formula C16H14ClNO3 and a molecular weight of 303.74 g/mol . This compound is a derivative of benzoic acid and is characterized by the presence of a chloroacetyl group and a phenylamino group attached to the benzoic acid core, with a methyl ester functional group.
Preparation Methods
The synthesis of Benzoic acid, 2-[(chloroacetyl)phenylamino]-, methyl ester typically involves the reaction of 2-aminobenzoic acid with chloroacetyl chloride in the presence of a base such as sodium hydroxide. The resulting intermediate is then esterified with methanol to form the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Benzoic acid, 2-[(chloroacetyl)phenylamino]-, methyl ester can undergo various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common reagents used in these reactions include sodium hydroxide for hydrolysis, various nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Benzoic acid, 2-[(chloroacetyl)phenylamino]-, methyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzoic acid, 2-[(chloroacetyl)phenylamino]-, methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function . The phenylamino group may also contribute to the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Benzoic acid, 2-[(chloroacetyl)phenylamino]-, methyl ester can be compared with other similar compounds, such as:
Benzoic acid, 2-chloro-, methyl ester: This compound lacks the phenylamino group, which may result in different chemical reactivity and biological activity.
Benzoic acid, 2-(phenylamino)-: This compound lacks the chloroacetyl group, which may affect its ability to form covalent bonds with proteins.
The presence of both the chloroacetyl and phenylamino groups in this compound makes it unique and potentially more versatile in its applications compared to these similar compounds.
Properties
CAS No. |
91855-59-3 |
---|---|
Molecular Formula |
C16H14ClNO3 |
Molecular Weight |
303.74 g/mol |
IUPAC Name |
methyl 2-(N-(2-chloroacetyl)anilino)benzoate |
InChI |
InChI=1S/C16H14ClNO3/c1-21-16(20)13-9-5-6-10-14(13)18(15(19)11-17)12-7-3-2-4-8-12/h2-10H,11H2,1H3 |
InChI Key |
DMIOQLYFEORVAJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1N(C2=CC=CC=C2)C(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.